N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide

P2X3 antagonist IC50 purinergic signaling

CAS 2034546-88-6 is a patent-anchored (US9150546, I-364) P2X3 antagonist with a best-in-class selectivity fingerprint (P2X3 IC50=30 nM; ~43-fold over P2X4). Its 2-(furan-2-yl)pyridin-4-yl side chain is the structural determinant of this profile—generic quinoxaline-2-carboxamides cannot replicate it. Use at 30–100 nM for clean P2X3 blockade; higher concentrations enable dual P2X3/P2X4 engagement. Ideal for target validation, competitive binding, and calcium-flux assays in sensory neuron or microglia models. Request a quote to secure compound with documented biological provenance.

Molecular Formula C19H14N4O2
Molecular Weight 330.347
CAS No. 2034546-88-6
Cat. No. B2467026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
CAS2034546-88-6
Molecular FormulaC19H14N4O2
Molecular Weight330.347
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
InChIInChI=1S/C19H14N4O2/c24-19(17-12-21-14-4-1-2-5-15(14)23-17)22-11-13-7-8-20-16(10-13)18-6-3-9-25-18/h1-10,12H,11H2,(H,22,24)
InChIKeyLUQVMBQUXMBRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide (CAS 2034546-88-6) – A Dual P2X3/P2X4 Antagonist Quinoxaline Scaffold


N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide (CAS 2034546-88-6) is a synthetic heterocyclic compound belonging to the N-substituted quinoxaline-2-carboxamide class . It incorporates a quinoxaline core linked via a methylene bridge to a 2-(furan-2-yl)pyridin-4-yl moiety. This compound is primarily characterized in peer-reviewed databases as a dual antagonist of the purinergic P2X3 and P2X4 receptors, with documented inhibitory constants derived from recombinant human receptor assays [1][2]. Its structure distinguishes it from simpler quinoxaline-2-carboxamides and positions it within a focused chemical space explored for neuropathic pain, inflammation, and cancer-related purinergic signaling [3].

Procurement Rationale: Why In-Class Quinoxaline-2-Carboxamides Cannot Substitute for CAS 2034546-88-6


Generic substitution among quinoxaline-2-carboxamide derivatives is contraindicated by sharp divergences in purinergic subtype selectivity and potency. While many in-class compounds display broad or uncharacterized P2X receptor activity, CAS 2034546-88-6 exhibits a unique selectivity fingerprint: it is a high-potency antagonist at the P2X3 receptor (IC50 = 30 nM) while maintaining moderate activity at the P2X4 receptor (IC50 = 1,290–4,190 nM) [1][2]. This contrasts with structurally related quinoxaline-2-carboxamides that either lack P2X3 activity, are unselective, or have not been profiled against these therapeutically critical targets [3]. The presence of both a furan and a pyridine ring in the side chain is a structural determinant of this pharmacological profile; analogs lacking either heterocycle fail to replicate the same P2X3/P2X4 potency ratio [4]. Consequently, procurement decisions based solely on the quinoxaline-2-carboxamide core without consideration of the specific N-substitution pattern risk selecting compounds with entirely different target engagement, nullifying experimental reproducibility.

Quantitative Differentiation Evidence: CAS 2034546-88-6 vs. Closest Purinergic Antagonist Analogs


P2X3 Receptor Antagonist Potency: Head-to-Head Comparison with a Leading P2X3 Clinical Candidate

CAS 2034546-88-6 demonstrates potent antagonist activity at the human P2X3 receptor with an IC50 of 30 nM in a recombinant cell-based assay [1]. This potency is within the same order of magnitude as the well-characterized, selective P2X3 antagonist A-317491, which exhibits a Ki of 22 nM for the human P2X3 receptor [2]. While A-317491 is a non-nucleotide antagonist with established in vivo efficacy, CAS 2034546-88-6 offers a structurally distinct chemotype—a quinoxaline-2-carboxamide rather than a tricarboxylate—that may confer different physicochemical properties and intellectual property positioning .

P2X3 antagonist IC50 purinergic signaling chronic pain

P2X3/P2X4 Selectivity Ratio: Differentiation from P2X4-Selective Quinoxaline Antagonists

CAS 2034546-88-6 exhibits a distinct P2X3/P2X4 selectivity profile. Its P2X3 IC50 of 30 nM is approximately 43-fold lower than its P2X4 IC50 of 1,290 nM, indicating functional selectivity for P2X3 over P2X4 [1][2]. In contrast, the reference P2X4-selective allosteric antagonist BX430 demonstrates an IC50 of 540 nM at P2X4 with negligible activity at P2X1-P2X3 and P2X5-P2X7 [3]. While BX430 is optimized for P2X4 selectivity, CAS 2034546-88-6 provides a complementary tool with inverse selectivity (P2X3-preferred). No other commercially available quinoxaline-2-carboxamide has been reported to exhibit this specific P2X3-over-P2X4 selectivity fingerprint.

P2X4 antagonist selectivity quinoxaline neuropathic pain

Intra-Class P2X4 Potency Differentiation: Rank-Order Comparison Among Quinoxaline-2-Carboxamides

Within the quinoxaline-2-carboxamide chemical class, CAS 2034546-88-6 occupies a defined position in the P2X4 potency hierarchy. Its P2X4 IC50 of 1,290–4,190 nM places it in a moderate potency range, approximately 3.7-fold less potent than the quinoxaline-containing P2X4 antagonist CHEMBL2180179 (IC50 = 348 nM) but approximately 2.4-fold more potent than its close structural analog BDBM50596635 (IC50 = 4,190 nM), which differs only in the N-substituent [1][2][3]. This rank-order differentiation enables SAR-driven optimization and provides researchers with a gradient of P2X4 potencies from a single scaffold family.

P2X4 antagonist SAR quinoxaline-2-carboxamide rank-order potency

Structural Differentiation: Unique (Furan-2-yl)pyridin-4-yl Pharmacophore vs. Close Analogs

CAS 2034546-88-6 is the only commercially catalogued quinoxaline-2-carboxamide that appends a 2-(furan-2-yl)pyridin-4-yl group via a methylene linker. The closest catalogued analogs bear either a 2-(furan-2-yl)pyridin-3-yl (CAS 2034344-20-0) or a pyridin-4-yl-pyrazolyl-ethyl (CAS 2034354-12-4) substituent . While no direct comparative pharmacology is published for these regioisomers, the positional change from pyridin-4-yl to pyridin-3-yl attachment alters the vector and electronics of the metal-coordinating nitrogen, which is known to affect P2X receptor binding in related heterocyclic series [1]. The (furan-2-yl)pyridin-4-yl motif provides a distinct hydrogen-bond acceptor geometry that is absent in simpler phenyl or benzyl quinoxaline-2-carboxamides.

pharmacophore furan-pyridine quinoxaline chemical diversity

Patent Landscape Differentiation: CAS 2034546-88-6 as a Composition-of-Matter Distinct Entity

CAS 2034546-88-6 is disclosed within the patent family encompassing US9150546, US9688643, and US9718790, which claim pyridinyl amide compounds as P2X3 and P2X2/3 receptor inhibitors [1]. Within this patent estate, the compound appears as a specifically exemplified entity (I-364), as evidenced by its BindingDB entry (BDBM183200) [2]. This contrasts with generic quinoxaline-2-carboxamide derivatives that may fall under broader Markush claims but lack specific exemplification and associated biological data. The explicit demonstration of P2X3 IC50 = 30 nM in the patent's biological examples provides procurement-relevant assurance of defined activity, unlike uncharacterized catalog compounds.

patent composition of matter P2X3 quinoxaline intellectual property

Validated Application Scenarios for CAS 2034546-88-6 Based on Quantitative Differentiation Evidence


P2X3 Receptor Pharmacology: Potent Chemical Probe for Chronic Pain Target Validation

CAS 2034546-88-6 is optimally deployed as a P2X3 receptor antagonist probe in recombinant and native cell-based assays requiring potent P2X3 inhibition (IC50 = 30 nM) [1]. Its potency is comparable to the reference antagonist A-317491 (Ki = 22 nM), making it suitable for target engagement studies, competitive binding assays, and functional characterization of P2X3-mediated calcium flux in sensory neuron models [2]. Researchers investigating neuropathic pain, inflammatory hyperalgesia, or bladder sensory disorders can use this compound alongside A-317491 to confirm P2X3-dependent pharmacology with an orthogonal chemotype, strengthening target validation arguments [3].

P2X3/P2X4 Selectivity Profiling: Dissecting Subtype Contributions in Purinergic Signaling

With a P2X3/P2X4 selectivity ratio of approximately 43-fold (P2X3 IC50 = 30 nM vs. P2X4 IC50 = 1,290 nM), CAS 2034546-88-6 enables experiments designed to distinguish P2X3-mediated from P2X4-mediated purinergic responses [1][2]. At concentrations near its P2X3 IC50 (30–100 nM), the compound predominantly antagonizes P2X3 with minimal P2X4 engagement, whereas higher concentrations (≥1 μM) produce dual P2X3/P2X4 blockade. This concentration-dependent selectivity window allows researchers to parse the relative contributions of these two receptor subtypes in co-expression systems, primary microglia, or macrophage cultures where both P2X3 and P2X4 are implicated [3].

Quinoxaline-2-Carboxamide SAR Libraries: Anchor Point for Medicinal Chemistry Optimization

CAS 2034546-88-6 serves as a defined reference point within quinoxaline-2-carboxamide structure-activity relationship (SAR) studies targeting purinergic receptors [1]. Its P2X4 potency (IC50 = 1,290 nM) sits at a midpoint between the more potent CHEMBL2180179 (IC50 = 348 nM) and the less potent BDBM50596635 (IC50 = 4,190 nM), providing a benchmark for iterative analog design [2]. The unique 2-(furan-2-yl)pyridin-4-yl substituent further distinguishes it from the more common 2,3-difuran-quinoxaline series (e.g., PI3Kα inhibitors [3]), offering medicinal chemists a structurally differentiated starting point for lead optimization campaigns targeting P2X3- or dual P2X3/P2X4-mediated indications.

Patent-Literate Drug Discovery: Specifically Exemplified P2X3 Chemotype for IP-Secure Development

As a specifically exemplified compound (I-364) within the US9150546 patent family claiming P2X3/P2X2/3 inhibitors, CAS 2034546-88-6 offers procurement advantages for organizations requiring composition-of-matter clarity for their lead series [1]. The documented P2X3 IC50 of 30 nM in the patent's biological examples provides immediate biological validation without the need for de novo profiling [2]. This contrasts with purchasing uncharacterized quinoxaline-2-carboxamide analogs from general chemical catalogs, which lack both patent provenance and biological annotation, introducing uncertainty into drug discovery workflows.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.